

# Izorlisib metabolite interference

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## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

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## Izorlisib Key Data

The table below summarizes the available quantitative data on **izorlisib**, which serves as a foundational reference for your research [1].

Property	Value
Molecular Weight	377.42 g/mol [1]
CAS Registry No.	1007207-67-1 [1] [2]
Chemical Formula	C <sub>15</sub> H <sub>19</sub> N <sub>7</sub> O <sub>3</sub> S [1]
IC <sub>50</sub> (PI3K $\alpha$ )	14 nM [1]
IC <sub>50</sub> (PI3K $\alpha$ -H1047R mutant)	5.6 nM [1]
IC <sub>50</sub> (PI3K $\alpha$ -E545K mutant)	6.7 nM [1]
IC <sub>50</sub> (PI3K $\gamma$ )	36 nM [1]
IC <sub>50</sub> (PI3K $\beta$ )	120 nM [1]
IC <sub>50</sub> (PI3K $\delta$ )	500 nM [1]

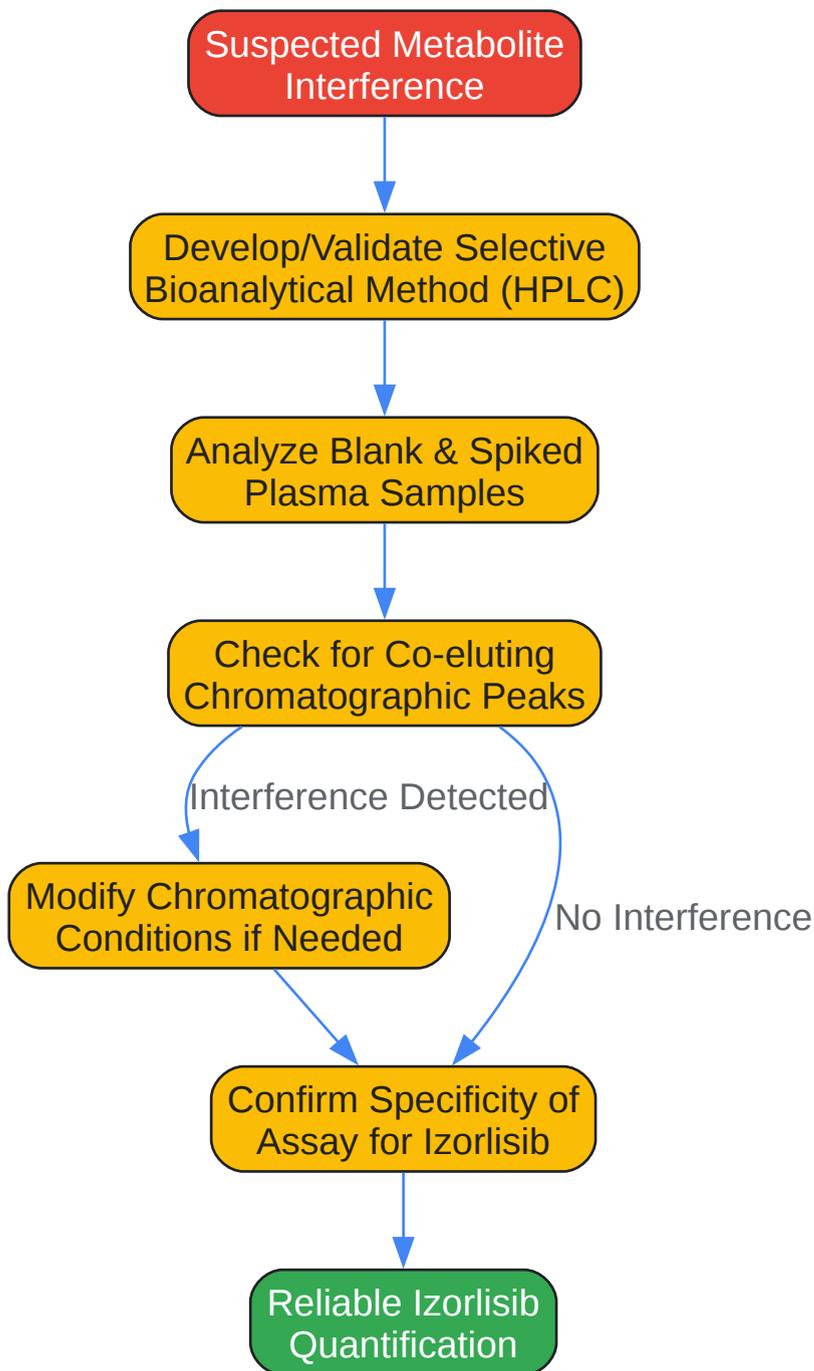
Property	Value
IC <sub>50</sub> (mTOR)	1.6 µM [1]

## Guidance on Investigating Metabolite Interference

Since direct data on **izorlisib** metabolites is unavailable, here is a practical approach to troubleshoot potential interference in your experiments, based on general bioanalytical principles and examples from related PI3K inhibitors.

- **Develop a Selective Bioanalytical Method:** The core of avoiding interference is using a highly specific method. A published protocol for **alpelisib**, another PI3K $\alpha$  inhibitor, demonstrates how to separate the parent drug from its metabolites [3].
  - **Technique:** High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) [3].
  - **Key Parameters:**
    - **Column:** Kinetex C8 column (250 × 4.6 mm, 5 µm, 100 Å) [3].
    - **Mobile Phase:** 10 mM ammonium formate (pH 4.0) and acetonitrile in a 65:35 (v/v) ratio [3].
    - **Flow Rate:** 1.0 mL/min [3].
    - **Detection:** Fluorescence detection with excitation at 311 nm and emission at 384 nm [3].
  - **Sample Preparation:** Protein precipitation with acetonitrile [3].
- **Validate for Selectivity:** During method validation, ensure your assay can distinguish **izorlisib** from its metabolites. This involves analyzing blank plasma samples and samples spiked with known metabolites (if available) to confirm there is no cross-interference [3].
- **Consider the Metabolic Pathway of Related Drugs:** While not for **izorlisib**, knowing how similar drugs are metabolized can hint at potential interferents. Alpelisib is primarily metabolized by **hydrolysis** to an inactive metabolite (BZG791) and, to a lesser extent, by **CYP3A4** into hydroxylated metabolites [4] [3]. It would be prudent to check for interference from compounds with similar structural features.

The following diagram illustrates the recommended workflow for troubleshooting metabolite interference in your **izorlisib** experiments:



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## Experimental Protocol for Method Validation

Here is a detailed protocol to validate your analytical method for **izorlisib** specificity, adapted from general bioanalytical guidelines [3].

- **Solution Preparation:** Prepare stock solutions of **izorlisib** in DMSO. Dilute with methanol to create working solutions. Prepare calibration standards and quality control (QC) samples in drug-free plasma [3].
- **Sample Processing:** To a 50  $\mu\text{L}$  aliquot of plasma sample, add 150  $\mu\text{L}$  of acetonitrile containing an internal standard (if used). Vortex mix vigorously for 5-10 minutes, then centrifuge at 13,000-16,000  $\times$  g for 10 minutes. Transfer the clear supernatant to an autosampler vial for analysis [3].
- **Chromatographic Analysis:** Inject 10  $\mu\text{L}$  of the processed sample onto the HPLC system using the parameters listed above (Kinetex C8 column, mobile phase of 10 mM ammonium formate (pH 4.0):acetonitrile (65:35, v/v), flow rate of 1.0 mL/min, and FLD detection) [3].
- **Specificity Check:**
  - Analyze at least six different batches of blank control plasma.
  - Check that there is no significant interfering peak at the retention time of **izorlisib** or the internal standard (typically, interference should be <20% of the lower limit of quantification (LLOQ) area for **izorlisib** and <5% for the internal standard) [3].

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## References

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2. izorlisib | Ligand page [guidetopharmacology.org]
3. A sensitive HPLC-FLD method for the quantification of ... [sciencedirect.com]
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